molecular formula C9H13NO3 B063163 (3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one CAS No. 178032-63-8

(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

Cat. No. B063163
M. Wt: 183.2 g/mol
InChI Key: CSGIROCFQXHTKS-WNJXEPBRSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, as well as the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).


Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current knowledge of the compound.


properties

IUPAC Name

(1S,2R,6S,7R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)/t4-,5+,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGIROCFQXHTKS-WNJXEPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3CC(C2O1)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3C[C@H]([C@@H]2O1)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436872
Record name ST073186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one

CAS RN

178032-63-8
Record name ST073186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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